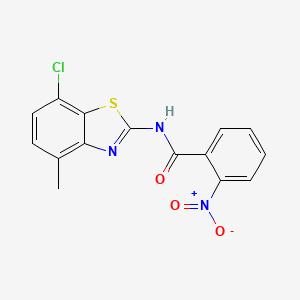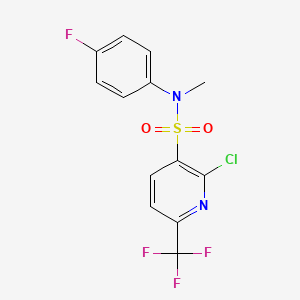
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is critical for maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR inhibitor-172 has been developed as a tool compound to study the function and regulation of CFTR in both normal and diseased cells.
Mecanismo De Acción
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 binds to a specific site on the this compound protein and prevents the opening of the chloride ion channel. This results in the inhibition of this compound-mediated chloride ion transport across the cell membrane. The exact mechanism of action of this compound inhibitor-172 is still under investigation, but it is believed to involve the disruption of the interaction between this compound and other regulatory proteins.
Biochemical and physiological effects:
This compound inhibitor-172 has been shown to have a specific and potent inhibitory effect on this compound-mediated chloride ion transport. It does not affect other ion channels or transporters in the cell membrane. This compound inhibitor-172 has also been shown to have minimal toxicity and off-target effects in vitro and in vivo. However, further studies are needed to fully characterize the biochemical and physiological effects of this compound inhibitor-172.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 is a valuable tool compound for studying the function and regulation of this compound in both normal and diseased cells. Its advantages include its specific and potent inhibitory effect on this compound-mediated chloride ion transport, its minimal toxicity and off-target effects, and its availability as a commercially available compound. However, its limitations include its high cost, its limited solubility in aqueous solutions, and its potential for non-specific binding to other proteins or molecules in the cell.
Direcciones Futuras
There are several future directions for the research and development of 2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172. These include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the compound.
2. Identification of the exact binding site and mechanism of action of this compound inhibitor-172 using structural biology and biophysical techniques.
3. Development of more potent and selective this compound inhibitors based on the structure and activity of this compound inhibitor-172.
4. Evaluation of the efficacy and safety of this compound inhibitor-172 in preclinical and clinical studies for the treatment of cystic fibrosis and other this compound-related diseases.
5. Investigation of the role of this compound in other physiological processes and diseases using this compound inhibitor-172 as a tool compound.
In conclusion, this compound inhibitor-172 is a valuable tool compound for studying the function and regulation of this compound protein in both normal and diseased cells. Its specific and potent inhibitory effect on this compound-mediated chloride ion transport makes it a useful tool for investigating the role of this compound in cystic fibrosis and other this compound-related diseases. Further research and development of this compound inhibitor-172 are needed to fully characterize its biochemical and physiological effects and to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled together to form the final product. The detailed synthesis method has been described in several research articles and patents.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide inhibitor-172 has been widely used in scientific research to study the function and regulation of this compound protein. It has been shown to inhibit this compound-mediated chloride ion transport in various cell types, including primary human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. This compound inhibitor-172 has also been used to investigate the role of this compound in other physiological processes, such as mucus secretion, bacterial clearance, and inflammation.
Propiedades
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF4N2O2S/c1-20(9-4-2-8(15)3-5-9)23(21,22)10-6-7-11(13(16,17)18)19-12(10)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXNZIMABWTYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)

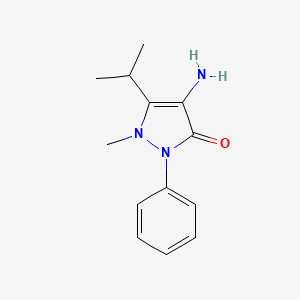

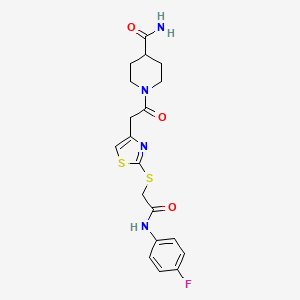
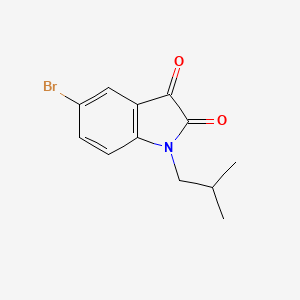

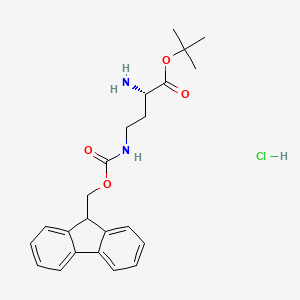

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)
